molecular formula C8H7F2NO3 B13499452 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid

Cat. No.: B13499452
M. Wt: 203.14 g/mol
InChI Key: JQFMFAMHMRRMAU-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is a pyridine derivative characterized by a difluoromethoxy (-OCHF₂) group at position 6, a methyl (-CH₃) group at position 5, and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c1-4-2-5(7(12)13)3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13)

InChI Key

JQFMFAMHMRRMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Profiles and Functional Groups

The structural and functional differences between the target compound and analogs are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid C₈H₇F₂NO₃ 203.14 6-OCHF₂, 5-CH₃ Carboxylic acid (3)
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid C₁₃H₁₁ClN₂O₂ 274.70 6-NH₂, 5-(4-Cl-3-MePh) Amino, Chlorophenyl, Carboxylic acid
5-Cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid C₈H₃F₃N₂O₂ 232.11 5-CN, 6-CF₃ Cyano, Trifluoromethyl, Carboxylic acid
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid C₁₃H₁₁FNO₃ 260.23 6-(5-F-2-MeOPh) Fluorophenyl, Methoxy, Carboxylic acid
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid C₈H₇F₂NO₃ 203.14 2-CHF₂, 5-OCH₃ Difluoromethyl, Methoxy, Carboxylic acid
Key Observations:

Substituent Position and Electronic Effects: The difluoromethoxy group in the target compound (position 6) is less electron-withdrawing than the trifluoromethyl (-CF₃) group in 's analog, which may reduce acidity of the carboxylic acid compared to the cyano- and CF₃-substituted compound .

Molecular Weight and Solubility :

  • The target compound has the lowest molecular weight among analogs with fluorinated substituents, suggesting better solubility in polar solvents compared to bulkier derivatives like 's chlorophenyl analog (274.70 g/mol) .

Biological Relevance: Fluorine atoms in the difluoromethoxy group improve metabolic stability compared to methoxy (-OCH₃) or non-fluorinated groups, as seen in and . The cyano (-CN) group in 's compound increases polarity and hydrogen-bond acceptor capacity, which may enhance target affinity but reduce membrane permeability .

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